Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Overview
Description
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol . It is a colorless liquid that is used primarily in scientific research and industrial applications. The compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethanol to form 3-(trifluoromethyl)benzyl alcohol. This intermediate is then reacted with ethyl propanoate under acidic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(2-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
- Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate
- Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate
Uniqueness
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications .
Properties
IUPAC Name |
ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXNROJGHAWLEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474397 | |
Record name | Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191155-80-3 | |
Record name | Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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